molecular formula C17H15FO2 B6363561 (2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one CAS No. 1287402-67-8

(2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one

Cat. No. B6363561
CAS RN: 1287402-67-8
M. Wt: 270.30 g/mol
InChI Key: ZLQOVHFVJGQBIT-IZZDOVSWSA-N
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Description

(2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one, or EF3F, is a synthetic compound that has been studied for its potential applications in scientific research. EF3F is a versatile compound with a wide range of applications, ranging from biochemical and physiological effects to lab experiments.

Scientific Research Applications

EF3F has been studied for its potential applications in scientific research. EF3F has been shown to be a potent inhibitor of the enzyme aldose reductase, which is involved in the metabolism of carbohydrates and the regulation of glucose metabolism. EF3F has also been studied for its potential applications in the treatment of diabetes and other metabolic disorders. Additionally, EF3F has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of EF3F is not fully understood. However, it is believed that EF3F acts as an inhibitor of aldose reductase, which is involved in the metabolism of carbohydrates and the regulation of glucose metabolism. EF3F is believed to inhibit aldose reductase by binding to the enzyme and preventing its activity.
Biochemical and Physiological Effects
EF3F has been studied for its potential biochemical and physiological effects. EF3F has been shown to inhibit the activity of aldose reductase, which is involved in the metabolism of carbohydrates and the regulation of glucose metabolism. Additionally, EF3F has been shown to inhibit the growth of certain cancer cell lines. EF3F has also been studied for its potential effects on the immune system, as it has been shown to modulate the activity of certain immune cells.

Advantages and Limitations for Lab Experiments

The advantages of using EF3F in lab experiments include its high potency and selectivity for aldose reductase, as well as its ability to inhibit the growth of certain cancer cell lines. Additionally, EF3F is relatively easy to synthesize and has a low cost. However, there are some limitations to using EF3F in lab experiments. EF3F is not water-soluble, which can make it difficult to use in aqueous solutions. Additionally, EF3F has a short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are several potential future directions for the study of EF3F. EF3F could be further studied for its potential applications in the treatment of diabetes and other metabolic disorders. Additionally, EF3F could be studied for its potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cell lines. EF3F could also be studied for its potential effects on the immune system, as it has been shown to modulate the activity of certain immune cells. Finally, EF3F could be studied for its potential applications in drug design, as it has been shown to have a high potency and selectivity for aldose reductase.

Synthesis Methods

The synthesis of EF3F is a multi-step process, beginning with the reaction of 4-ethoxyphenylacetylene and 3-fluorophenylmagnesium bromide. This reaction yields a Grignard reagent, which is then reacted with prop-2-en-1-one to form the desired compound, EF3F. The reaction can be further optimized by using a palladium-catalyzed Heck reaction, which has been shown to increase the yield of EF3F.

properties

IUPAC Name

(E)-1-(4-ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO2/c1-2-20-16-9-7-14(8-10-16)17(19)11-6-13-4-3-5-15(18)12-13/h3-12H,2H2,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQOVHFVJGQBIT-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one

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